

# bezuclastinib preclinical tissue distribution low brain penetration

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Bezuclastinib

CAS No.: 1616385-51-3

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## Preclinical Profile of Bezuclastinib

The table below summarizes the key preclinical characteristics of **bezuclastinib** related to its distribution and selectivity, as identified from the search results.

Characteristic	Preclinical Findings	Significance / Implication
<b>Brain Penetration</b>	Minimal brain penetration; low brain-to-plasma ratio in rodent studies [1].	Differentiates from other KIT inhibitors; may reduce risk of CNS-related adverse events [1].
<b>Selectivity Profile</b>	Potent & selective KIT D816V inhibitor; no activity against closely related kinases PDGFR $\alpha$ , PDGFR $\beta$ , CSF1R [1].	Potential for reduced off-target toxicities (e.g., edema, pleural effusions) [1].

## Experimental Evidence and Methodology

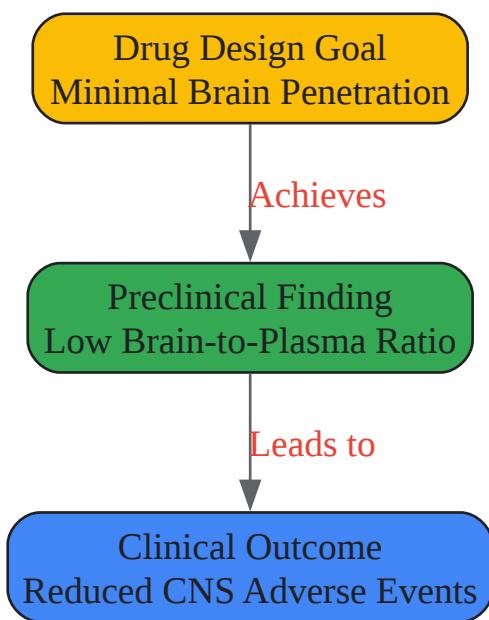
The core evidence for **bezuclastinib**'s low brain penetration comes from a nonclinical safety pharmacology study, the specifics of which are detailed below.

- Study Type:** A nonclinical safety pharmacology study conducted in rodents [1].

- **Methodology:** The brain-to-plasma ratio of **bezuclastinib** was measured after dosing for three days. These doses were selected to correlate with clinical exposures previously observed in studies with GIST patients [1].
- **Supporting Evidence:** In a separate neurobehavioral study in rodents, no CNS-related effects were observed, further supporting the lack of significant brain exposure [1].

## Rationale and Clinical Correlation

The design goal of minimal brain penetration is directly linked to addressing clinical limitations of other KIT inhibitors.



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*Relationship between drug design and clinical outcomes*

This targeted profile is intended to prevent central nervous system (CNS)-related adverse events, which have been clinically observed with other KIT inhibitors that cross the blood-brain barrier [1].

## Research Summary

Available data from Cogent Biosciences confirms that **bezuclastinib** is a potent and selective KIT D816V inhibitor with minimal brain penetration. This characteristic is a key part of its preclinical differentiation, potentially leading to a better safety profile by avoiding CNS-related side effects.

For the most detailed and up-to-date information, you may find it helpful to monitor official publications from the developer, **Cogent Biosciences**, or search for subsequent scientific presentations from conferences like AACR and ASH.

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## References

1. Cogent Biosciences Presents New Preclinical Data ... [prnewswire.com]

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